1-Cyclohexene-1-methanol
Overview
Description
1-Cyclohexene-1-methanol is an organic compound with the molecular formula C7H12O It is a cyclohexene derivative with a hydroxymethyl group attached to the first carbon of the cyclohexene ring
Mechanism of Action
Biochemical Pathways
It’s known that cyclohexanemethanol can be used as a starting material for the synthesis of cyclohexanecarboxaldehyde, cyclohexanecarboxylic acid, cyclohexanone, and 1,4-cyclohexadione by photocatalytic oxidation (pco) using titanium dioxide nanoparticles as a catalyst .
Pharmacokinetics
Given its molecular weight of 1121696 , it is likely to have good bioavailability
Biochemical Analysis
Biochemical Properties
Cyclohexene, a related compound, is known to undergo hydration to form cyclohexanol, which can be dehydrogenated to give cyclohexanone, a precursor to caprolactam . It’s plausible that 1-Cyclohexene-1-methanol might interact with similar enzymes and proteins in biochemical reactions, but specific interactions have not been reported in the literature.
Molecular Mechanism
The compound’s structure suggests that it might participate in reactions involving the addition or removal of functional groups, similar to other cyclohexene derivatives . Specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression have not been reported.
Dosage Effects in Animal Models
There is currently no available information on the effects of this compound at different dosages in animal models. A related compound, this compound, 4-(1-methylethenyl)-, has been reported to cause respiratory irritation and eye irritation .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Cyclohexene, a related compound, is known to be metabolized through a ring oxidation pathway and an alkyl side chain oxidation pathway . It’s plausible that this compound might be involved in similar metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexene-1-methanol can be synthesized through several methods. One common method involves the hydroformylation of cyclohexene, followed by hydrogenation. In this process, cyclohexene reacts with carbon monoxide and hydrogen in the presence of a catalyst to form cyclohexanecarboxaldehyde, which is then hydrogenated to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroformylation and hydrogenation processes. These methods are optimized for high yield and purity, using advanced catalytic systems and controlled reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexene-1-methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexanone or cyclohexanecarboxylic acid.
Reduction: The compound can be reduced to cyclohexanol.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, is often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Cyclohexanone, cyclohexanecarboxylic acid.
Reduction: Cyclohexanol.
Substitution: Various substituted cyclohexene derivatives.
Scientific Research Applications
1-Cyclohexene-1-methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Comparison with Similar Compounds
1-Cyclohexene-1-methanol can be compared with other similar compounds, such as:
Cyclohexanol: Unlike this compound, cyclohexanol lacks the double bond in the ring structure.
Cyclohexanone: This compound has a carbonyl group instead of a hydroxyl group.
Cyclohexanecarboxylic acid: It contains a carboxyl group instead of a hydroxyl group.
The uniqueness of this compound lies in its combination of a hydroxyl group and a double bond within the cyclohexene ring, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
cyclohexen-1-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-6-7-4-2-1-3-5-7/h4,8H,1-3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJOHGAEIAUULA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10964068 | |
Record name | (Cyclohex-1-en-1-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10964068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4845-04-9 | |
Record name | 1-Cyclohexene-1-methanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249806 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (Cyclohex-1-en-1-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10964068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (cyclohex-1-en-1-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Cyclohexene-1-methanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8CX5P3XRV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure and molecular formula of 1-Cyclohexene-1-methanol?
A1: this compound is a cyclic alcohol with a double bond within the ring structure. Its molecular formula is C7H12O.
Q2: Can this compound be used as a starting material for synthesizing other compounds?
A2: Yes, this compound has proven useful in organic synthesis. For instance, it can be transformed into pseudo-α-D-mannopyranose through a multi-step synthesis involving osmium tetraoxide oxidation and various protecting group manipulations. []
Q3: Are there any studies investigating the formation of this compound via chemical reactions?
A3: Yes, research indicates that this compound can be generated through the trifluoroethanolysis of 5,6-heptadien-1-yl p-toluenesulfonate. This reaction primarily yields cyclic trifluoroethyl ethers, including the trifluoroethyl ether of this compound. Kinetic studies suggest a rate enhancement for the formation of these cyclic ethers compared to their saturated analogues. []
Q4: Has this compound been utilized in the synthesis of any natural products?
A4: Research shows that a derivative of this compound, specifically (-)-6-hydroxy-4-methyl-1-cyclohexene-1-methanol acetate, serves as a key intermediate in the total synthesis of magellanine, a Lycopodium alkaloid. [, ]
Q5: Are there any known applications of this compound derivatives in asymmetric synthesis?
A5: Yes, a chiral derivative of this compound, (+)-(S)-3,3-dimethyl-4-tetrahydropyranyloxy-1-cyclohexenemethanol, was employed in the synthesis of chiral 3'-hydroxy-γ-ionylideneacetic acids. These acids are recognized as acidic metabolites found in Cercospora cruenta. [, ]
Q6: Has this compound been identified as a component of any naturally occurring compounds?
A6: While this compound itself has not been widely reported as a direct constituent of natural products, research suggests that structurally similar compounds, like the diastereomers of 2,6-dimethyl-6-(8-methyl-4-methylene-7-nonenyl)-2-cyclohexen-1-ylmethanols, have been synthesized and compared to natural diterpenes. This comparison led to the proposal of revising the structure of magydar-2,10(20),13-trien-17-ol, a diterpene isolated from Magydaris panacifolia. []
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